molecular formula C10H18N2O3 B2874572 tert-butyl N-(3-carbamoylcyclobutyl)carbamate CAS No. 2143202-33-7

tert-butyl N-(3-carbamoylcyclobutyl)carbamate

Cat. No.: B2874572
CAS No.: 2143202-33-7
M. Wt: 214.265
InChI Key: HZTZJQYYPRKQFE-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-carbamoylcyclobutyl)carbamate: is a chemical compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol . It is a carbamate derivative, which is a class of compounds known for their wide range of applications in organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-carbamoylcyclobutyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods: Industrial production methods for carbamates often involve the use of efficient and scalable processes. For example, the ex situ generation of hydrogen chloride gas from sodium chloride and sulfuric acid in a two-chamber reactor can be used for the deprotection of tert-butyl carbamate derivatives under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-carbamoylcyclobutyl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-carbamoylcyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. As a carbamate derivative, it can act as a reversible inhibitor of enzymes that interact with carbamate groups. The compound’s effects are mediated through the formation of stable carbamate-enzyme complexes, which inhibit the enzyme’s activity .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-(3-carbamoylcyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-6(5-7)8(11)13/h6-7H,4-5H2,1-3H3,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTZJQYYPRKQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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